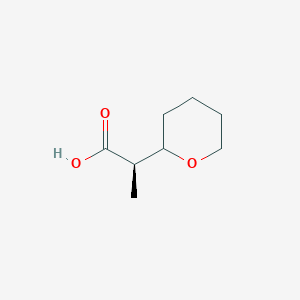

(2R)-2-(Oxan-2-yl)propanoic acid

Description

(2R)-2-(Oxan-2-yl)propanoic acid is a chiral carboxylic acid derivative characterized by a propanoic acid backbone substituted with an oxane (tetrahydropyran) ring at the C2 position. Its stereochemistry is defined by the (2R) configuration, which is critical for its biological and chemical interactions. The compound is synthesized through stereoselective methods, including chiral resolution using high-performance liquid chromatography (HPLC) and chemo-enzymatic approaches starting from chiral precursors such as (R)-2-(4-nitrophenyl)propanoic acid .

The oxane ring introduces steric and electronic effects that influence solubility, stability, and reactivity.

Properties

IUPAC Name |

(2R)-2-(oxan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(8(9)10)7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSYKGRBYJOPZ-ULUSZKPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(Oxan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-hydroxypropanoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(Oxan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

Substitution: The oxane ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane-2-carboxylic acid derivatives, while reduction can produce oxane-2-yl alcohols.

Scientific Research Applications

(2R)-2-(Oxan-2-yl)propanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2R)-2-(Oxan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in metabolic processes. The oxane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variations

The following compounds share structural similarities with (2R)-2-(Oxan-2-yl)propanoic acid but differ in substituents, stereochemistry, or functional groups:

(a) (2R)-2-Amino-3-(oxan-4-yl)propanoic acid

- Structure: Features an amino group at C2 and an oxan-4-yl group at C3.

- Properties : Molecular weight 173.21 g/mol; used in research as a building block for peptide synthesis .

(b) (2R)-3-Chloro-2-hydroxypropanoic acid

- Structure : Contains a hydroxyl group at C2 and a chlorine atom at C3.

- Properties : Molecular weight 123.99 g/mol; likely more reactive due to the electron-withdrawing chlorine atom .

(c) 3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid

- Structure : Includes a 4-hydroxyphenyl group and a 2-oxo-tetrahydropyran substituent.

- Properties : Exhibits cytotoxicity (43.2% mortality in brine shrimp assay at 0.1 mg/mL) .

- Key Difference : The 2-oxo group and aromatic ring enhance electrophilicity, which may contribute to its bioactivity.

(d) Lifitegrast (Xiidra)

- Structure: A complex (S)-configured propanoic acid derivative with benzofuran and tetrahydroisoquinoline moieties.

- Properties : FDA-approved for dry eye disease; molecular weight 580.47 g/mol .

- Key Difference : The extended aromatic system and sulfonyl group enable selective interaction with lymphocyte function-associated antigen 1 (LFA-1), a mechanism absent in simpler oxane derivatives.

Physical and Chemical Properties

Q & A

Basic: What are the recommended safety protocols for handling (2R)-2-(Oxan-2-yl)propanoic acid in laboratory settings?

Answer:

- Engineering Controls : Use fume hoods or well-ventilated areas to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear safety glasses (NIOSH/EN 166 standards), gloves (EN374-certified), and lab coats. For large-scale handling, full-face visors are advised .

- Emergency Measures : Ensure access to eyewash stations and emergency showers. Contaminated clothing must be removed and professionally decontaminated .

- Exposure Monitoring : Regularly measure airborne concentrations and implement hygiene practices (e.g., no eating/drinking in labs, handwashing protocols) .

Basic: What synthetic routes are available for the preparation of this compound?

Answer:

- Oxidation/Reduction : The oxan (tetrahydropyran) moiety can be introduced via stereoselective oxidation or reduction of ketone intermediates. Catalytic hydrogenation (e.g., Pd/C) is effective for reducing unsaturated precursors .

- Substitution Reactions : Nucleophilic substitution at the chiral center may involve coupling oxan-2-yl groups with propanoic acid derivatives. Base-mediated conditions (e.g., KOH/EtOH) are typical .

- Chiral Resolution : Use chiral auxiliaries or enzymes (e.g., lipases) to achieve the (R)-configuration .

Advanced: How can researchers address enantiomeric purity challenges during the synthesis of this compound?

Answer:

- Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) to separate enantiomers and quantify purity .

- Asymmetric Catalysis : Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) to enforce stereochemical control during key bond-forming steps .

- Crystallization Strategies : Diastereomeric salt formation with chiral amines (e.g., cinchonidine) can enhance enantiomeric excess .

Advanced: What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

Answer:

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) or NOE experiments to distinguish enantiomers .

- Optical Rotation/Polarimetry : Compare observed rotation with literature values for (R)-configured analogs .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in nucleophilic attacks or cyclization reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar protic solvents .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide derivatization strategies .

Basic: What are the key considerations for optimizing reaction conditions in the synthesis of this compound?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions .

- Temperature Control : Low temperatures (−78°C to 0°C) minimize racemization during chiral center formation .

- Catalyst Loading : Optimize metal catalyst ratios (e.g., Pd/C at 5–10 wt%) to balance yield and cost .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Purity Validation : Use LC-MS or elemental analysis to rule out impurities (>98% purity required) .

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) to isolate variables .

- Metabolite Profiling : Identify degradation products via HRMS to assess stability-related discrepancies .

Basic: How should researchers handle and dispose of waste containing this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.